molecular formula C11H12N4O2 B1416936 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152508-60-5

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416936
CAS No.: 1152508-60-5
M. Wt: 232.24 g/mol
InChI Key: ZXVREUYBIVNCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of Pyrimidinyl Group: The pyrimidinyl group can be introduced by reacting the pyrazole core with appropriate halogenated pyrimidines or their derivatives.

  • Methylation: Methylation of the pyrazole ring at the desired position is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the pyrimidinyl group to produce reduced derivatives.

  • Substitution: Substitution reactions at various positions on the pyrazole and pyrimidinyl rings can lead to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate, chromic acid, or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Obtained from the reduction of the pyrazole or pyrimidinyl groups.

  • Substituted Derivatives: Formed through substitution reactions at different positions on the rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid, in anticancer drug development. The pyrazole moiety is known for its ability to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Pyrazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases and Aurora kinases. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines like MCF-7 and HCT116 .
CompoundTarget Cell LineIC50 (µM)
Compound AMCF-70.46
Compound BHCT1160.39
Compound CA3754.2

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .

Pesticide Development

The structural characteristics of this compound lend it to applications in agrochemicals as a pesticide or herbicide. Its efficacy against specific pests has been documented, suggesting that it can be formulated into crop protection products.

Synthesis of Novel Materials

The compound can serve as a building block in the synthesis of novel materials, particularly in the development of polymers and coordination complexes. Its functional groups allow for further chemical modifications, enabling the design of materials with tailored properties for specific applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives based on the structure of this compound against various cancer cell lines. The results indicated significant cytotoxicity and inhibition of cell proliferation in vitro, supporting its potential as an anticancer agent .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing this compound were tested against common pests affecting crops. Results showed a marked reduction in pest populations, confirming its effectiveness as a pesticide .

Mechanism of Action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrimethanil: A fungicide used in agriculture.

  • Benzimidazole derivatives: Used in various pharmaceutical applications.

  • Indole derivatives: Known for their biological activities.

Uniqueness: 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its specific structural features and reactivity, which make it suitable for a wide range of applications. Its unique combination of pyrazole and pyrimidinyl groups provides versatility in chemical synthesis and potential biological activities.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in drug discovery and development.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, with a molecular weight of 232.24 g/mol. The structure includes a pyrimidine ring and a pyrazole moiety, which are known for their biological activity.

PropertyValue
Chemical FormulaC11H12N4O2
Molecular Weight232.24 g/mol
IUPAC Name1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid
PubChem CID43141271

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown inhibitory effects against various cancer cell lines, demonstrating promising IC50 values. In one study, derivatives of similar pyrazole compounds exhibited moderate activity against human cancer cell lines such as colon adenocarcinoma and lung carcinoma .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that pyrazole derivatives can inhibit HIV replication in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with inflammation and cancer progression.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.

Study 1: Anticancer Activity

A study evaluated the anticancer activity of various pyrazole derivatives, including our compound of interest. The results indicated that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .

Study 2: Antiviral Efficacy

In a controlled experiment focusing on HIV, derivatives similar to this compound were tested for their ability to inhibit viral replication. Results showed a significant reduction in viral load in treated cells compared to controls .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-5-9(10(16)17)8(3)14-15/h4-5H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVREUYBIVNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C(=N2)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.